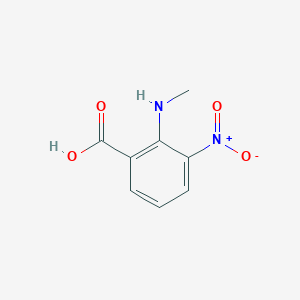

2-(Methylamino)-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-7-5(8(11)12)3-2-4-6(7)10(13)14/h2-4,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZUJCYLGIJDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293827 | |

| Record name | 2-(Methylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124341-38-4 | |

| Record name | 2-(Methylamino)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124341-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylamino 3 Nitrobenzoic Acid and Its Analogs

Established Synthetic Routes to Substituted Benzoic Acids

The synthesis of complex benzoic acid derivatives often relies on a series of well-established, fundamental reactions. These routes involve the sequential introduction of nitro, amino, and carboxyl groups onto an aromatic scaffold.

Nitration of Aromatic Precursors

Electrophilic aromatic substitution is a primary method for introducing a nitro group (-NO₂) onto a benzene (B151609) ring. For precursors like benzoic acid or its esters, nitration is a common and foundational step. The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The existing substituents on the aromatic ring govern the position of the incoming nitro group. The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group and a meta-director. wikipedia.org Consequently, the nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. truman.eduwikipedia.org To improve yields and avoid side reactions, the nitration is often carried out at low temperatures, typically between 0°C and 15°C. truman.eduyoutube.comorgsyn.org An alternative, often preferred method, involves nitrating methyl benzoate (B1203000), the methyl ester of benzoic acid. orgsyn.orgorgsyn.org The ester group is also a meta-director, and the resulting methyl 3-nitrobenzoate can be subsequently hydrolyzed to 3-nitrobenzoic acid with high efficiency. orgsyn.org This two-step process can offer higher yields compared to the direct nitration of benzoic acid itself. orgsyn.org

Table 1: Conditions for Nitration of Benzoic Acid Derivatives

| Starting Material | Reagents | Key Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | Keep temperature below 5°C | 3-Nitrobenzoic acid | ~80-85% | truman.eduyoutube.com |

| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0–15°C | Methyl 3-nitrobenzoate | 81–85% | orgsyn.org |

Amination and Alkylation Strategies

Introducing the methylamino group can be accomplished through various strategies. A primary method is through nucleophilic aromatic substitution, where a suitable leaving group on the aromatic ring is displaced by an amine. For instance, a synthetic route for the analog 4-(methylamino)-3-nitrobenzoic acid involves reacting 4-chloro-3-nitrobenzoic acid with methylamine (B109427). google.com In this reaction, the chlorine atom is substituted by the methylamino group.

Direct alkylation of an amino group to introduce a methyl substituent can be challenging, as the product amine is often more nucleophilic than the starting amine, leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Alternative methods like reductive amination provide a more controlled approach to producing mono-alkylated amines. masterorganicchemistry.com

A carboxylic acid can be reacted directly with a primary amine, such as methylamine, to form an N-substituted amide. youtube.com While this forms a C-N bond, it modifies the carboxyl group into an amide, a different functional group.

Carboxylation Reactions

The introduction of the carboxylic acid group is a critical step in synthesizing benzoic acid derivatives. One of the most common laboratory methods involves the use of a Grignard reagent. wikipedia.org For example, bromobenzene (B47551) can be converted to phenylmagnesium bromide, which then reacts with carbon dioxide (dry ice) in a carboxylation reaction to yield benzoic acid after an acidic workup. wikipedia.org

Another prevalent industrial and laboratory method is the oxidation of an alkyl group attached to the aromatic ring. wikipedia.org Toluene, for instance, is commercially oxidized to benzoic acid using oxygen and catalysts like cobalt or manganese naphthenates. wikipedia.org Strong oxidizing agents can convert a methyl group on a benzene ring into a carboxylic acid. ncert.nic.in For example, 3-nitro-o-xylene can be oxidized to form 2-methyl-3-nitrobenzoic acid, demonstrating the conversion of one methyl group while the other remains, a key step in building the target scaffold. chemicalbook.com

Novel and Optimized Synthesis Approaches for 2-(Methylamino)-3-nitrobenzoic Acid

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. This includes creating pathways that precisely control the placement of functional groups and using catalysts to enhance reaction performance.

Development of Regioselective Synthesis Pathways

Regioselectivity—the control of where on a molecule a reaction occurs—is paramount in synthesizing complex molecules like this compound. Achieving the desired 2,3-substitution pattern requires careful strategic planning.

A powerful strategy is to start with a precursor that already contains the desired substitution pattern. The synthesis of 2-methyl-3-nitrobenzoic acid from 3-nitro-o-xylene is a prime example of this approach. chemicalbook.comgoogle.com By selectively oxidizing one of the two methyl groups of 3-nitro-o-xylene, the desired 2-methyl-3-nitro substitution pattern is established. The subsequent conversion of the remaining methyl group to a methylamino group would complete the synthesis. This method avoids the challenges of controlling the regiochemistry of multiple sequential additions to a simple benzene ring.

Similarly, nucleophilic aromatic substitution offers high regioselectivity. As mentioned previously, the synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid proceeds with high regiochemical control, as the incoming methylamine specifically displaces the chlorine atom. google.com

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Catalysis plays a crucial role in modern organic synthesis by enabling reactions under milder conditions and with greater selectivity. Several catalytic systems have been developed for the key transformations involved in synthesizing substituted benzoic acids.

For the selective oxidation of substituted xylenes, transition metal catalysts are highly effective. The air oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid is facilitated by a catalytic system often comprising cobalt(II) and manganese(II) salts, such as their respective acetates. chemicalbook.comgoogleapis.com This process provides a direct route to a key intermediate under controlled conditions. google.com

Other advanced catalytic methods are being explored for the synthesis of benzoic acid derivatives. These include:

Palladium(II)-catalyzed C-H alkylation : This method allows for the direct alkylation of the C-H bond ortho to a carboxylic acid group, offering a novel way to introduce alkyl substituents without pre-functionalization. nih.gov

Rhodium-catalyzed C-H carboxylation : This approach enables the direct conversion of an aryl C-H bond into a carboxylic acid group using CO₂, representing a highly atom-economical strategy. researchgate.net

Cerium(IV) Ammonium Nitrate (CAN) : This reagent can be used for the one-pot synthesis of p-nitrobenzoic acids from benzylic ketones. researchgate.net

Table 2: Examples of Catalytic Systems in Benzoic Acid Synthesis

| Reaction Type | Catalyst System | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Side-Chain Oxidation | Cobalt(II) acetate (B1210297) / Manganese(II) acetate | 3-Nitro-o-xylene | 2-Methyl-3-nitrobenzoic acid | chemicalbook.comgoogle.com |

| C-H Alkylation | Pd(II) | Benzoic Acid | ortho-Alkyl Benzoic Acid | nih.gov |

| C-H Carboxylation | Rhodium (Rh) | Benzoic Acid | Phthalic Acids | researchgate.net |

| Oxidation of Ketones | Cerium(IV) Ammonium Nitrate (CAN) | Benzyl Ketones | p-Nitrobenzoic Acid | researchgate.net |

Process Intensification and Scale-Up Considerations

The industrial synthesis of aromatic nitro compounds, including analogs of this compound, often involves nitration and subsequent functional group manipulations. A common industrial route for a related compound, 4-(methylamino)-3-nitrobenzoic acid, starts with 4-chlorobenzoic acid. guidechem.com This process involves a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid. guidechem.com For large-scale production, continuous flow reactors are increasingly favored over traditional batch reactors.

Continuous flow systems offer significant advantages for process intensification. For instance, in the synthesis of 4-chloro-3-nitrobenzoic acid, a precursor to 4-(methylamino)-3-nitrobenzoic acid, reactants can be pumped through a stainless steel tube reactor under controlled temperature and pressure. guidechem.com This method allows for precise control of reaction parameters, such as a reaction temperature of 70°C and a residence time of 90 seconds, leading to improved safety and yield. guidechem.com The subsequent amination with a methylamine solution to produce 4-(methylamino)-3-nitrobenzoic acid can also be performed in a continuous flow setup, with temperatures reaching 180-190°C and a residence time of 17 minutes. guidechem.com This approach results in high purity and an excellent yield of 88.3%. guidechem.com

| Parameter | Continuous Flow Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid |

| Starting Material | 4-Chlorobenzoic Acid |

| Nitration Conditions | Concentrated H₂SO₄, HNO₃, 70°C, 90s residence time |

| Amination Conditions | 40% Methylamine solution, 180-190°C, 17 min residence time |

| Yield | 88.3% |

| Purity | 99.41% |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to minimize environmental impact and enhance safety.

Solvent-Free or Environmentally Benign Solvent Approaches

A significant advancement in the green synthesis of related compounds is the use of more environmentally friendly solvents. For example, a method for preparing 3-nitro-2-methylbenzoic acid utilizes an acidic organic solvent like acetic acid or propionic acid. google.com This approach avoids the use of more hazardous solvents and allows for the crystallization of the product directly from the reaction mixture by cooling, simplifying the work-up process. google.com The use of oxygen from the air as an oxidant instead of nitric acid further enhances the green credentials of this process by reducing the generation of acidic waste gases. google.comgoogle.com

In some cases, reactions can be performed under solvent-free conditions. While not explicitly detailed for this compound itself, the broader trend in organic synthesis is to explore mechanochemistry (e.g., ball milling) and solid-state reactions to eliminate the need for solvents altogether. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product. rsc.org Traditional nitration reactions often generate significant amounts of by-products and waste. rsc.org However, newer methods aim to improve atom economy. For instance, the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid using oxygen as the oxidant has a higher atom economy compared to methods using stoichiometric oxidizing agents like nitric acid. google.comgoogle.com

Waste minimization is also achieved through the recycling of reaction media and catalysts. In the synthesis of 2-methyl-3-nitrobenzoic acid, the mother liquor remaining after product filtration can be recycled for subsequent batches, reducing raw material consumption and waste generation. google.com Furthermore, by-products from the reaction can sometimes be converted into other valuable chemicals. For example, the concentrated material from the synthesis of 3-nitro-2-methylbenzoic acid can be used to prepare 3-nitrophthalic acid, turning a waste stream into a valuable product. google.com

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is another key aspect of green synthetic protocols. The use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy. In the air oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid, the use of a cobalt and manganese acetate catalyst system allows the reaction to proceed efficiently at a relatively moderate temperature of 60°C. chemicalbook.comgoogleapis.com

Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating methods. rsc.org Although specific applications to this compound are not widely reported, its use in the synthesis of other nitrogen-containing heterocycles demonstrates its potential for improving energy efficiency. rsc.org

Derivatization Strategies of this compound

The chemical structure of this compound, with its carboxylic acid and amino functionalities, allows for a variety of derivatization reactions to produce a wide range of other compounds.

Esterification Protocols and Characterization of Esters

Esterification of the carboxylic acid group is a common derivatization strategy. The corresponding methyl ester, methyl 2-(methylamino)-3-nitrobenzoate, is a valuable intermediate in organic synthesis. chemicalbook.com

A standard method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu For the related compound 3-nitrobenzoic acid, the reaction is typically refluxed for one hour to ensure complete conversion. truman.edu The resulting ester can then be isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from methanol. truman.edu

A similar protocol can be applied to 2-methyl-3-nitrobenzoic acid, which is esterified with a methylating agent like dimethyl sulfate (B86663) in the presence of a base to yield methyl 2-methyl-3-nitrobenzoate. google.com This ester is a key starting material for the synthesis of more complex molecules, including the pharmaceutical agent Lenalidomide. google.comnbinno.com

The characterization of the resulting esters is crucial to confirm their structure and purity. Standard analytical techniques include:

Amidation Reactions and Amide Derivatives Synthesis

The conversion of the carboxylic acid group of this compound into an amide is a fundamental transformation that introduces a new point of diversity for building analog libraries. Amide synthesis can be achieved through several established methods, primarily involving the activation of the carboxylic acid followed by nucleophilic attack by an amine.

One of the most common and efficient strategies for amidation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(methylamino)-3-nitrobenzoyl chloride is a highly reactive intermediate that readily reacts with a wide range of primary and secondary amines to yield the corresponding amide derivatives. This two-step process is highly effective and generally provides good yields. A patent for a similar compound, N-methyl-4-(methylamino)-3-nitrobenzamide, describes a process where 4-(methylamino)-3-nitrobenzoic acid is first converted to its acyl chloride with thionyl chloride and then reacted with methylamine to give the final product. google.com

Direct condensation of this compound with an amine is another viable, more atom-economical approach. youtube.com These reactions often require high temperatures to drive off the water formed during the reaction or the use of a catalyst. Boric acid has been shown to be an effective catalyst for the amidation of benzoic acids with aromatic amines under solvent-free conditions. researchgate.net Other coupling agents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also facilitate the direct amide bond formation at room temperature by activating the carboxylic acid in situ. nih.gov

The table below summarizes various synthetic routes for the amidation of this compound.

Table 1: Synthesis of Amide Derivatives from this compound

| Amine (R-NH₂) | Reagents/Conditions | Product |

|---|---|---|

| Methylamine | 1. SOCl₂ 2. CH₃NH₂ | N-Methyl-2-(methylamino)-3-nitrobenzamide |

| Aniline (B41778) | 1. Oxalyl Chloride 2. C₆H₅NH₂ | N-Phenyl-2-(methylamino)-3-nitrobenzamide |

| Benzylamine | DCC, CH₂Cl₂ | N-Benzyl-2-(methylamino)-3-nitrobenzamide |

Cyclization Reactions to Form Heterocyclic Scaffolds

The structure of this compound, being an N-substituted anthranilic acid, is well-suited for intramolecular or intermolecular cyclization reactions to form various heterocyclic scaffolds. These heterocyclic systems are prevalent in many biologically active molecules. Quinazolinones, for example, are a prominent class of heterocycles that can be synthesized from anthranilic acid derivatives. nih.govijarsct.co.ingeneris-publishing.com

A straightforward method for synthesizing quinazolin-4-one derivatives is the Niementowski reaction, which involves heating an anthranilic acid with an excess of formamide. generis-publishing.com In the case of this compound, this reaction would be expected to yield 1-methyl-8-nitroquinazolin-4(1H)-one. The reaction proceeds through the initial formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration.

Another versatile approach involves a two-step process where the anthranilic acid is first acylated with an acyl chloride, such as chloroacetyl chloride, to form an N-acyl intermediate. This intermediate can then be cyclized by heating with a dehydrating agent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429). The benzoxazinone ring is a reactive intermediate that can be subsequently treated with an amine or other nucleophile to generate a variety of substituted quinazolinones. nih.gov For instance, reaction with hydrazine (B178648) would lead to a 3-amino-quinazolinone derivative.

Furthermore, reaction with urea (B33335) or sodium cyanate (B1221674) can be used to construct quinazoline-2,4-dione systems. generis-publishing.com Heating this compound with urea would likely result in the formation of 1-methyl-8-nitroquinazoline-2,4(1H,3H)-dione. These reactions demonstrate the utility of this compound as a precursor for complex heterocyclic structures.

The table below outlines potential cyclization reactions to generate heterocyclic scaffolds.

Table 2: Cyclization Reactions of this compound

| Reagent(s) | Conditions | Heterocyclic Scaffold | Product Name |

|---|---|---|---|

| Formamide | Heat (e.g., 130-140°C) | Quinazolin-4-one | 1-Methyl-8-nitroquinazolin-4(1H)-one |

| 1. Chloroacetyl chloride 2. Acetic Anhydride 3. Hydrazine | Stepwise reaction | 3-Aminoquinazolin-4-one | 3-Amino-2-(chloromethyl)-1-methyl-8-nitroquinazolin-4(1H)-one |

| Urea | Heat (e.g., 150-160°C) | Quinazoline-2,4-dione | 1-Methyl-8-nitroquinazoline-2,4(1H,3H)-dione |

Chemical Reactivity and Mechanistic Investigations of 2 Methylamino 3 Nitrobenzoic Acid

Acid-Base Properties and Proton Transfer Phenomena

The acid-base characteristics of 2-(methylamino)-3-nitrobenzoic acid are primarily governed by the carboxylic acid and the methylamino functionalities. The electronic effects of the substituents on the aromatic ring play a crucial role in determining the acidity of the carboxylic acid and the basicity of the amino group.

Dissociation Constants and Solution Behavior

The acidity of a substituted benzoic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. pressbooks.pub In this compound, the nitro group is strongly electron-withdrawing, which would be expected to increase the acidity of the carboxylic acid. Conversely, the methylamino group is electron-donating.

The methylamino group itself can be protonated, exhibiting basic properties. The basicity of this group is also influenced by the other substituents. The electron-withdrawing nitro and carboxyl groups will decrease the electron density on the nitrogen atom, making it less basic compared to a simple aniline (B41778) derivative.

Interaction with Various Basic and Acidic Species

As a carboxylic acid, this compound will react with bases to form the corresponding carboxylate salt. For example, reaction with a strong base like sodium hydroxide (B78521) would yield sodium 2-(methylamino)-3-nitrobenzoate. This is a standard acid-base neutralization reaction.

The methylamino group, being basic, will react with strong acids. For instance, treatment with hydrochloric acid would lead to the formation of the corresponding ammonium (B1175870) salt, 2-(methylammonio)-3-nitrobenzoic acid chloride.

The amphoteric nature of this compound, possessing both acidic and basic centers, allows it to interact with a range of acidic and basic species, influencing its solubility and reactivity in different media.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring towards substitution reactions is heavily influenced by the directing and activating/deactivating effects of the existing substituents.

Influence of Substituents on Aromatic Reactivity

In electrophilic aromatic substitution, the methylamino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group and the carboxylic acid group are both deactivating, meta-directing groups because they withdraw electron density from the ring. youtube.comechemi.com

The positions on the aromatic ring of this compound are numbered starting from the carboxylic acid at position 1. Therefore, the methylamino group is at position 2 and the nitro group is at position 3. The positions available for substitution are 4, 5, and 6.

The powerful activating effect of the methylamino group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to it. The position para to the methylamino group is position 5, and the position ortho to it is position 3 (already substituted) and position 1 (substituted with the carboxyl group). The other ortho position is blocked. Therefore, electrophilic substitution would be most likely to occur at position 5. However, the presence of the two deactivating groups will generally make the ring less reactive towards electrophiles compared to aniline or its simple derivatives.

Nucleophilic aromatic substitution, on the other hand, is favored by the presence of strong electron-withdrawing groups. The nitro group at position 3 makes the aromatic ring more susceptible to attack by nucleophiles, particularly at the positions ortho and para to it (positions 2, 4, and 5).

Directed Ortho Metalation (DOM) and Related Reactions

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. libretexts.orgquora.com Both the carboxylic acid (as a carboxylate) and the amino group can act as DMGs.

In the case of this compound, after deprotonation of the carboxylic acid with a suitable base, the resulting carboxylate could direct metalation to the C6 position. The methylamino group could also direct metalation to the C3 position, which is already substituted with a nitro group. Given the strong directing ability of the carboxylate group, metalation at C6 would be a plausible outcome. However, no specific literature on the DoM of this compound has been found.

Reduction and Oxidation Reactions of Nitro and Carboxylic Acid Groups

The nitro and carboxylic acid groups are both susceptible to redox reactions, providing pathways for further synthetic transformations.

The most common reaction of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 with a palladium catalyst), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). youtube.com The reduction of the related compound 2-amino-3-nitrobenzoic acid to 2,3-diaminobenzoic acid via catalytic hydrogenation has been reported, suggesting that a similar transformation would be feasible for this compound to yield 2-methylamino-3-aminobenzoic acid. libretexts.org

The carboxylic acid group is generally resistant to oxidation. However, under forcing conditions, oxidative decarboxylation can occur, although this is not a common transformation for simple benzoic acids. The methylamino group, on the other hand, is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

The following table provides a summary of the key reactive sites and expected products for various reaction types.

| Reaction Type | Reagent/Conditions | Reactive Site(s) | Expected Product(s) |

| Acid-Base | Strong Base (e.g., NaOH) | Carboxylic Acid | 2-(Methylamino)-3-nitrobenzoate salt |

| Strong Acid (e.g., HCl) | Methylamino Group | 2-(Methylammonio)-3-nitrobenzoic acid salt | |

| Electrophilic Substitution | Electrophile (e.g., Br2, FeBr3) | Aromatic Ring (Position 5) | 5-Bromo-2-(methylamino)-3-nitrobenzoic acid |

| Nucleophilic Substitution | Nucleophile (e.g., MeO-) | Aromatic Ring (Positions 2, 4, 5) | Substitution of H or other leaving group |

| Directed Ortho Metalation | Strong Base (e.g., n-BuLi) | Aromatic Ring (Position 6) | 6-Lithio-2-(methylamino)-3-nitrobenzoic acid |

| Reduction | H2, Pd/C | Nitro Group | 2-Methylamino-3-aminobenzoic acid |

| Oxidation | Strong Oxidizing Agent | Methylamino Group | Various oxidation products |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound can undergo several characteristic transformations, including esterification and amide formation. These reactions are fundamental in modifying the properties of the molecule and for its incorporation into larger chemical structures.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. truman.edu For example, the related compound, 2-methyl-3-nitrobenzoic acid, can be esterified to its methyl ester using dimethyl sulfate (B86663) in the presence of potassium carbonate. google.com

The mechanism of acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. luxembourg-bio.com Common methods for amide bond formation include:

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation under mild conditions. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. luxembourg-bio.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. luxembourg-bio.com

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide.

The mechanism of amide formation using a coupling reagent involves the activation of the carboxylate, making it a better electrophile for the subsequent nucleophilic attack by the amine.

Cyclization and Heterocycle Formation Mechanisms Involving this compound Moieties

Following the selective reduction of the nitro group to an amine, the resulting 2-amino-3-(methylamino)benzoic acid becomes a versatile precursor for the synthesis of various fused heterocyclic systems, most notably benzodiazepines and quinazolinones. These cyclization reactions typically involve the formation of new rings by intramolecular reactions between the two amino groups and the carboxylic acid moiety or its derivatives.

Synthesis of 1,4-Benzodiazepine-2,5-diones: The 1,4-benzodiazepine (B1214927) scaffold is a core structure in many pharmaceutical compounds. wum.edu.pl The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from 2-amino-3-(methylamino)benzoic acid. One plausible synthetic route involves the reaction with an α-amino acid derivative.

A proposed mechanism would involve the initial formation of an amide bond between the 2-amino group of the benzoic acid derivative and the carboxyl group of an N-protected α-amino acid. Subsequent deprotection of the α-amino acid's nitrogen and intramolecular cyclization via amide bond formation between the newly freed amine and the carboxylic acid of the benzoic acid moiety would lead to the seven-membered benzodiazepine (B76468) ring. A variety of coupling agents can be employed for these amide bond formations. The use of pre-defined amino acids as precursors allows for the introduction of diverse substituents at the C-3 position of the resulting benzodiazepine. rsc.org

Synthesis of Quinazolinones: Quinazolinones are another important class of heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis of quinazolinone derivatives can be accomplished from 2-amino-3-(methylamino)benzoic acid or its ester. A common method involves the condensation with a one-carbon synthon, such as an orthoester or formamide. researchgate.net

For example, the reaction of methyl 2-amino-3-(methylamino)benzoate with an orthoester in the presence of an acid catalyst can lead to the formation of a quinazolinone. The proposed mechanism involves the initial reaction of the more nucleophilic 2-amino group with the orthoester to form an intermediate which, upon elimination of alcohol, generates an imine. Tautomerization and subsequent intramolecular cyclization through the attack of the methylamino group onto the newly formed electrophilic center, followed by elimination of another molecule of alcohol, would yield the quinazolinone ring system. Several methods have been developed for the synthesis of the quinazolinone framework, sometimes involving issues like multi-step synthesis and harsh reaction conditions. researchgate.net

The reactivity of the functional groups in this compound and its derivatives allows for a rich chemistry, providing pathways to complex heterocyclic structures of significant interest in medicinal chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylamino 3 Nitrobenzoic Acid

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule by analyzing their characteristic vibrational modes.

Characteristic Vibrational Modes of Nitro and Carboxylic Acid Groups

The vibrational spectrum of 2-(Methylamino)-3-nitrobenzoic acid is dominated by the characteristic vibrations of its primary functional groups: the nitro (NO₂) group and the carboxylic acid (COOH) group.

The carboxylic acid group presents several distinct bands. The most prominent is the carbonyl (C=O) stretching vibration, which typically appears as a very strong and sharp band in the FT-IR spectrum, expected in the range of 1700-1680 cm⁻¹. This range suggests the presence of dimeric hydrogen bonding. The O-H stretching vibration of the carboxyl group is also characteristic, appearing as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. In-plane O-H bending and C-O stretching are coupled modes, typically found between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.

The nitro group is identified by its symmetric and asymmetric stretching vibrations. Based on studies of related nitrobenzoic acids, the asymmetric stretching mode (νₐₛ(NO₂)) is expected as a strong band in the FT-IR spectrum around 1530 cm⁻¹, while the symmetric stretching mode (νₛ(NO₂)) appears as a somewhat weaker band near 1350 cm⁻¹. researchgate.netscirp.org Other vibrations associated with the nitro group include the in-plane scissoring (δ(NO₂)), out-of-plane wagging (ω(NO₂)), and rocking (ρ(NO₂)) modes, which occur at lower frequencies.

The methylamino group contributes to the spectrum with N-H stretching vibrations, typically observed in the 3500-3300 cm⁻¹ region. The presence of an intramolecular hydrogen bond can shift this band to lower wavenumbers. C-N stretching vibrations are expected in the 1350-1250 cm⁻¹ range.

Table 1: Expected Characteristic Vibrational Frequencies for this compound Data is inferred from spectroscopic analysis of analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| N-H Stretch | Methylamino | 3500 - 3300 | Medium |

| C-H Stretch | Aromatic/Methyl | 3100 - 2850 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Very Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| NO₂ Asymmetric Stretch | Nitro | ~1530 | Strong |

| O-H Bend (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium |

| NO₂ Symmetric Stretch | Nitro | ~1350 | Medium |

| C-N Stretch | Methylamino | 1350 - 1250 | Medium |

Identification of Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the supramolecular structure of this compound. Crystallographic studies of highly similar molecules, such as 2-Amino-3-nitrobenzoic acid and 2-Methylamino-5-nitrobenzoic acid, provide a reliable model for the expected interactions. nih.govnih.gov

An intramolecular hydrogen bond is anticipated between the hydrogen of the methylamino group (N-H) and one of the oxygen atoms of the adjacent nitro group. This N-H···O interaction forms a stable six-membered ring, known as an S(6) graph-set motif. nih.gov This type of hydrogen bond contributes to the near-planarity of the molecule and influences the chemical environment of the involved protons and the vibrational frequency of the N-H bond.

Intermolecular hydrogen bonds are crucial for the crystal packing. The carboxylic acid groups are expected to form strong, centrosymmetric O-H···O hydrogen bonds with neighboring molecules. This interaction creates a characteristic dimer structure, described by an R²₂(8) ring motif. nih.gov This dimeric pairing is a common feature in the crystal structures of benzoic acid derivatives. Further intermolecular interactions, potentially involving the nitro group and amine hydrogen, can link these dimers into extended networks. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule.

Chemical Shift Analysis and Coupling Patterns

The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically above 10 ppm, due to strong deshielding and hydrogen bonding.

Amine Proton (-NH-): A singlet whose chemical shift is concentration and solvent-dependent but would likely appear in the 8-9 ppm range, potentially broadened by exchange and coupling to the nitrogen nucleus.

Aromatic Protons (-C₆H₃): Three signals are expected in the aromatic region (7-8.5 ppm). The proton at C4, situated between the electron-withdrawing nitro group and the electron-donating methylamino group, would likely be a triplet. The protons at C5 and C6 would appear as doublets. The specific chemical shifts are influenced by the combined electronic effects of the three substituents.

Methyl Protons (-CH₃): A singlet appearing upfield, likely around 3.0 ppm, due to its attachment to the nitrogen atom.

¹³C NMR: The carbon NMR spectrum would complement the proton data.

Carboxylic Carbon (-COOH): The carbonyl carbon signal is expected in the 165-170 ppm range.

Aromatic Carbons (-C₆H₃): Six distinct signals for the aromatic carbons are anticipated. The carbons directly attached to the substituents (C1, C2, C3) would have their chemical shifts significantly affected. C1 (attached to COOH) and C3 (attached to NO₂) would be downfield, while C2 (attached to NHCH₃) would be shifted upfield relative to unsubstituted benzene (B151609). The remaining carbons (C4, C5, C6) would appear in the 120-140 ppm range.

Methyl Carbon (-CH₃): A signal for the methyl carbon would be found in the upfield region, around 30-35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on known substituent effects and data from analogous compounds.

| Atom | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity/Notes |

|---|---|---|---|

| COOH | ¹H | > 10 | broad singlet |

| NH | ¹H | 8.0 - 9.0 | singlet |

| H4 | ¹H | ~8.0 | triplet |

| H5, H6 | ¹H | 7.2 - 7.8 | doublets |

| CH₃ | ¹H | ~3.0 | singlet |

| COOH | ¹³C | 165 - 170 | |

| C3 (C-NO₂) | ¹³C | ~150 | |

| C2 (C-NH) | ¹³C | ~145 | |

| C1 (C-COOH) | ¹³C | ~125 | |

| C4, C5, C6 | ¹³C | 120 - 140 |

Confirmation of Regioisomerism and Substitution Patterns

While ¹D NMR provides significant data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously confirm the 1,2,3-substitution pattern.

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent aromatic protons (H4-H5, H5-H6), confirming their connectivity along the benzene ring.

HMBC: An ¹H-¹³C HMBC spectrum would reveal long-range (2- and 3-bond) couplings. Key correlations would include:

The methyl protons (-CH₃) showing a correlation to the C2 carbon.

The amine proton (-NH-) showing correlations to C2 and C3.

The aromatic proton H4 showing correlations to C2, C3, and C6.

The H6 proton showing a correlation to the carboxylic carbon (C1). These correlations would definitively establish the relative positions of the methylamino, nitro, and carboxylic acid groups on the benzene ring, confirming the this compound regioisomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between electronic energy levels. The spectrum of this compound is characterized by the interplay of the benzene ring chromophore and its auxochromic (methylamino) and anti-auxochromic (nitro, carboxyl) substituents.

The molecule is expected to exhibit strong absorption bands in the UV region, corresponding primarily to π → π* transitions within the aromatic system. ufg.br The presence of the electron-donating methylamino group and the electron-withdrawing nitro and carboxyl groups creates a "push-pull" system. This extended conjugation and intramolecular charge transfer character typically leads to a bathochromic (red) shift of the absorption maxima compared to simpler substituted benzenes.

One would anticipate at least two major absorption bands. A high-energy band, likely below 250 nm, can be attributed to the π → π* transition of the benzene ring. A second, lower-energy band at a longer wavelength (potentially >350 nm) would arise from a charge-transfer transition, involving the movement of electron density from the electron-rich part of the molecule (methylamino group and ring) to the electron-deficient part (nitro group). The n → π* transitions, associated with the non-bonding electrons of the oxygen and nitrogen atoms, are also possible but are typically much weaker in intensity and may be obscured by the stronger π → π* bands. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (APCI MS, HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for relatively polar, thermally stable compounds, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements. wikipedia.orgnih.gov

The primary goal of MS analysis is to confirm the molecular weight of the analyte. For this compound (C₈H₈N₂O₄), the calculated molecular weight is approximately 196.16 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like APCI, as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.govnationalmaglab.org HRMS would allow for the determination of the exact mass to several decimal places, confirming the elemental composition.

Table 1: Key Ions in the Mass Spectrum of this compound

| Ion | m/z (approx.) | Description |

|---|---|---|

| [C₈H₈N₂O₄]⁺ | 196 | Molecular Ion (M⁺) |

| [C₈H₉N₂O₄]⁺ | 197 | Protonated Molecule [M+H]⁺ |

Note: The table is interactive and based on theoretical values.

The fragmentation of the molecular ion provides a fingerprint that can be used for structural confirmation. The fragmentation of this compound is influenced by its three functional groups: carboxylic acid, methylamino group, and nitro group.

Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, 17 Da) and the loss of a carboxyl group (-COOH, 45 Da), often observed as the loss of carbon monoxide (CO, 28 Da) from the [M-OH]⁺ ion. docbrown.infomiamioh.edu The presence of the methylamino group can lead to α-cleavage. The nitro group can be lost as NO₂ (46 Da) or NO (30 Da).

Based on the general fragmentation patterns of related compounds, the following pathways can be predicted for this compound:

Loss of OH: [C₈H₈N₂O₄]⁺ → [C₈H₇N₂O₃]⁺ + •OH (m/z 179)

Loss of H₂O: This can occur, particularly if there is an ortho interaction, leading to an [M-H₂O]⁺ peak.

Loss of NO₂: [C₈H₈N₂O₄]⁺ → [C₈H₈O₂]⁺ + •NO₂ (m/z 150)

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or a fragment.

Loss of COOH: [C₈H₈N₂O₄]⁺ → [C₇H₈N₂O₂]⁺ + •COOH (m/z 151)

Analysis of these fragments by HRMS would provide their exact masses, allowing for the confirmation of their elemental composition and lending further confidence to the structural assignment.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related structures, such as aminonitrobenzoic acids, allows for informed predictions of its solid-state behavior. nih.govnih.gov The crystal packing will be dominated by a network of intermolecular hydrogen bonds.

The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). Carboxylic acids frequently form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules, creating a characteristic R²₂(8) ring motif. researchgate.net

The methylamino group provides a hydrogen bond donor (N-H), and the nitro group provides two strong hydrogen bond acceptors (-NO₂). It is therefore highly probable that the crystal structure would feature N-H···O hydrogen bonds, linking the molecules into more complex one-, two-, or three-dimensional supramolecular assemblies. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in stabilizing the crystal structure. nih.gov The interplay of these various strong and weak interactions dictates the final crystal packing arrangement.

Computational Chemistry and Theoretical Modeling Studies of 2 Methylamino 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Geometry Optimization and Conformational Analysis

The first step in the theoretical investigation of a molecule like 2-(Methylamino)-3-nitrobenzoic acid is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table is a hypothetical representation of what DFT calculations would yield for this compound, based on data for analogous compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-COOH | ~1.49 Å |

| C-NO₂ | ~1.48 Å | |

| C-NHCH₃ | ~1.37 Å | |

| N-O (Nitro) | ~1.23 Å | |

| Bond Angle | O-C-O (Carboxyl) | ~123° |

| C-C-N (Nitro) | ~120° | |

| C-C-N (Amino) | ~122° |

Electronic Properties: HOMO/LUMO Analysis and Band Gaps

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.org

For this compound, the HOMO is typically localized over the electron-rich aminomethyl and benzene (B151609) ring portions, while the LUMO is concentrated on the electron-withdrawing nitro group and carboxylic acid. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. wikipedia.org This analysis helps in understanding the charge transfer interactions that can occur within the molecule. scispace.com

Quantum Chemical Descriptors and Molecular Orbital Analysis

Beyond the frontier orbitals, a range of quantum chemical descriptors can be calculated to provide a more detailed picture of molecular reactivity.

Global and Local Reactivity Descriptors

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of a molecule's stability and reactivity. researchgate.netmdpi.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it indicates resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, it describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This descriptor measures the energy lowering of a system when it accepts electrons from the environment.

Local reactivity descriptors, such as Fukui functions, identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Global Reactivity Descriptors (Hypothetical) This table presents hypothetical values for this compound based on general principles and data from related molecules.

| Descriptor | Symbol | Formula | Hypothetical Value |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -2.5 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.0 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.0 eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 4.5 eV |

Atoms in Molecules (AIM) and Electron Localization Function (ELF) Studies

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This analysis reveals the nature of chemical bonds—whether they are covalent or ionic—and can identify non-covalent interactions like hydrogen bonds.

The Electron Localization Function (ELF) provides a visual representation of electron pair localization in a molecule. cas.org For this compound, ELF analysis would likely show high localization around the lone pairs of the oxygen and nitrogen atoms and within the covalent bonds of the benzene ring.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net

For this compound, the MESP surface would show strong negative potential around the oxygen atoms of the nitro and carboxyl groups, indicating their susceptibility to electrophilic attack. sigmaaldrich.com Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the amino group would exhibit positive potential, marking them as sites for nucleophilic attack. tcichemicals.com This analysis is crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor or another chemical species.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational flexibility, solvent interactions, and the dynamics of its intramolecular hydrogen bonds.

A significant aspect to explore would be the dynamics of the intramolecular hydrogen bond between the methylamino group's hydrogen and the oxygen of the adjacent carboxylic acid group, or between the carboxylic hydrogen and the nitro group's oxygen. The stability and lifetime of these hydrogen bonds can be crucial for determining the dominant conformation in different environments.

Furthermore, MD simulations can model the behavior of this compound in various solvents, such as water or organic solvents. This is particularly relevant for understanding its solubility and how solvent molecules arrange themselves around the solute. Studies on similar molecules, like p-aminobenzoic acid, have utilized ab initio molecular dynamics to explore protonation equilibria and the role of solvent molecules in mediating proton transfer. nih.gov Such studies for this compound could elucidate how its acidic and basic sites interact with protic or aprotic solvents.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter Group | Description | Potential Focus of Study |

| Bond Stretching | Energy associated with bond length deviations from equilibrium. | Analysis of high-frequency vibrations; bond strength under different conditions. |

| Angle Bending | Energy associated with angle deviations from equilibrium values. | Influence of substituents on the geometry of the benzene ring. |

| Torsional (Dihedral) Angles | Energy associated with rotation around bonds. | Rotational barriers for -COOH, -NO₂, and -NHCH₃ groups; conformational preferences. |

| Non-Bonded Interactions | van der Waals and electrostatic forces between non-bonded atoms. | Intermolecular interactions, dimer formation, and solvent-solute interactions. |

| Hydrogen Bonding | Specific parameters to model the formation and breaking of H-bonds. | Stability and dynamics of intramolecular and intermolecular hydrogen bonds. |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules with high accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.

For this compound, DFT calculations can predict its infrared (IR), Raman, and UV-Vis absorption spectra. Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the carboxylic acid, the N-H stretch of the methylamino group, or the asymmetric and symmetric stretches of the NO₂ group. Comparing the calculated spectrum with an experimental one helps in the definitive assignment of the observed absorption bands.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions, such as π→π* or n→π* transitions involving the benzene ring and the substituent groups. researchgate.net Studies on other benzoic acid derivatives have shown that the choice of the functional, like CAM-B3LYP, can be crucial for obtaining results that align well with experimental data. researchgate.net

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. For instance, DFT calculations using the B3LYP functional with a suitable basis set like 6-311++G(d,p) have been shown to provide reliable vibrational frequencies and geometric parameters for related molecules.

Table 2: Predicted Spectroscopic Data vs. Potential Experimental Data for Validation

| Spectroscopic Technique | Predicted Data (from DFT/TD-DFT) | Corresponding Experimental Data | Purpose of Comparison |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) and intensities. | Experimental IR absorption bands. | Assignment of vibrational modes to specific functional groups. |

| UV-Vis Spectroscopy | Excitation energies (eV) and oscillator strengths (f). | Experimental absorption maxima (λmax) and molar absorptivity. | Understanding electronic transitions and chromophores within the molecule. |

| NMR Spectroscopy | Isotropic shielding values (ppm). | Experimental chemical shifts (δ). | Assignment of ¹H and ¹³C signals and understanding electronic environment of nuclei. |

Thermodynamic and Energetic Profiling

Computational chemistry provides essential tools for determining the thermodynamic properties of molecules, which are fundamental to understanding their stability and reactivity. For this compound, these methods can be used to calculate key energetic parameters.

One of the most important thermodynamic properties that can be calculated is the enthalpy of formation (ΔfH°). Comprehensive studies on related compounds, such as methyl-nitro-benzoic acids, have successfully used computational methods, in conjunction with experimental techniques like combustion calorimetry, to establish consistent and reliable thermochemical data. nih.gov These studies often use high-level quantum chemical calculations to determine the gas-phase enthalpies of formation, which are crucial for understanding the intrinsic stability of the molecule, free from intermolecular interactions present in the condensed phase. nih.gov

DFT calculations can also be used to explore the molecule's reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, computational models can determine other thermodynamic parameters such as Gibbs free energy, entropy, and heat capacity. These parameters are vital for predicting the spontaneity of reactions and the position of chemical equilibria. For this compound, calculating the relative energies of different conformers can reveal the most stable structure at a given temperature and pressure.

Table 3: Key Thermodynamic and Energetic Parameters Calculable for this compound

| Parameter | Description | Significance for this compound |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Indicates the intrinsic thermodynamic stability of the molecule. |

| Gibbs Free Energy of Formation (ΔfG°) | The free energy change when one mole of a compound is formed from its elements in their standard states. | Determines the spontaneity of the formation of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of the molecule's chemical reactivity and kinetic stability. |

Biological and Medicinal Chemistry Applications of 2 Methylamino 3 Nitrobenzoic Acid and Its Derivatives

Role as Pharmaceutical Intermediates and Precursors

The chemical architecture of aminonitrobenzoic acids makes them valuable starting materials or intermediates in the synthesis of a variety of therapeutic agents. Their functional groups—the carboxylic acid, the secondary amine, and the nitro group—offer multiple reaction sites for building more complex molecular structures.

Synthesis of Antihypertensive Agents

While direct evidence for the use of 2-(Methylamino)-3-nitrobenzoic acid in the synthesis of major antihypertensive drugs like telmisartan (B1682998) is not prominent in the reviewed literature, its structural analogs are utilized in creating compounds for cardiovascular conditions. For instance, a derivative of its isomer, N-methyl-4-(methylamino)-3-nitrobenzamide, is cited as a key intermediate in the synthesis of triazole derivatives. google.com These triazoles are investigated for their potential in treating a range of conditions, including hypertension, diabetes, and insulin (B600854) resistance. google.com The synthesis pathway highlights the utility of the aminonitrobenzoic acid core in constructing heterocyclic systems with therapeutic potential. google.com The development of novel Angiotensin-Converting Enzyme (ACE) inhibitors has also been a focus, with complex molecules being synthesized to achieve synergistic antihypertensive effects. nih.govnih.gov

Development of Anti-inflammatory and Analgesic Drugs

Derivatives of anthranilic acid, which shares a core 2-aminobenzoic acid structure, are well-established non-steroidal anti-inflammatory drugs (NSAIDs). Mefenamic acid, for example, is N-(2,3-dimethylphenyl)anthranilic acid. sciepub.com Research has focused on synthesizing new derivatives of such compounds to enhance their analgesic and anti-inflammatory properties. One study involved the synthesis of a 4-nitrobenzoyl derivative of mefenamic acid, which demonstrated higher analgesic activity than the parent mefenamic acid in a hot plate test. impactfactor.org

Other research has explored different molecular scaffolds incorporating nitro-functionalities for anti-inflammatory and analgesic effects. A series of newly synthesized (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs have shown potent inhibitory activity against COX-1, COX-2, and 5-LOX enzymes in vitro, with selected compounds also showing encouraging results in in vivo analgesic and anti-inflammatory models. nih.gov Similarly, some newly synthesized derivatives of 2-amino benzoic acid have been screened for their anti-inflammatory and analgesic activities, with certain compounds showing potency comparable to standard drugs like aspirin (B1665792) and phenylbutazone. nih.gov

Intermediates for Anticoagulation Therapy

One of the most significant applications for an isomer of the title compound is in the synthesis of modern anticoagulants. Specifically, 4-(Methylamino)-3-nitrobenzoic acid is a well-documented and crucial intermediate in the industrial preparation of dabigatran (B194492) etexilate. leadpharmaceutical.comhsppharma.com Dabigatran is a direct thrombin inhibitor, representing a major advancement in oral anticoagulation therapy for preventing thrombosis. hsppharma.com

The synthesis process involves reacting 4-(Methylamino)-3-nitrobenzoic acid with other chemical moieties to build the complex structure of dabigatran. justia.comgoogle.com Patents detail the multi-step process, which includes:

Reacting 4-chloro-3-nitrobenzoic acid with monomethylamine to yield 4-(methylamino)-3-nitrobenzoic acid. justia.com

Coupling this intermediate with ethyl 3-(pyridin-2-ylamino)propanoate to form an amide. justia.comgoogle.com

Subsequent reduction of the nitro group to an amine, which is then used to construct the central benzimidazole (B57391) ring of dabigatran. google.com

This application underscores the industrial importance of aminonitrobenzoic acid isomers as key building blocks in the manufacture of life-saving medications. leadpharmaceutical.comlakshanabiotech.com

Exploration of Bioactivity Profiles: Antimicrobial and Antitumor Potentials

The nitroaromatic moiety is a known pharmacophore that can impart significant biological activity. Derivatives of this compound and related structures have been investigated for their potential to combat microbial infections and cancer.

In Vitro and In Vivo Efficacy Studies

Research has demonstrated the bioactivity of various derivatives containing the nitrobenzoic acid scaffold.

Antimicrobial Efficacy: Derivatives of 2-thio-benzoic acid have been synthesized and evaluated for their antimicrobial properties. A study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives showed that they possessed in vitro activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. tubitak.gov.tr Furthermore, the strategic addition of a 3-nitrobenzoyl group to other molecules, such as mannopyranosides, has been shown to significantly improve their antibacterial and antifungal activities in vitro. researchgate.netbohrium.com

Below is a table summarizing the in vitro antimicrobial activity of selected 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives.

| Compound | Test Organism | Activity (MIC, µg/mL) | Reference Compound | Activity (MIC, µg/mL) |

|---|---|---|---|---|

| Derivative 3a | Staphylococcus aureus | 50 | Ampicillin | 1.56 |

| Bacillus subtilis | 25 | |||

| Derivative 3d | Candida albicans | 12.5 | Ketoconazole | 25 |

| Candida krusei | 12.5 |

Antitumor Potential: The antitumor potential of nitro-containing compounds has been explored across various molecular frameworks. N-alkyl-nitroimidazoles, for example, have exhibited cytotoxic properties against human breast and lung cancer cell lines in MTT assays. openmedicinalchemistryjournal.com In one study, these compounds showed LC50 values as low as 16.7 µM in MDA-MB-231 breast tumor cells. openmedicinalchemistryjournal.com

Synthetic flavone (B191248) derivatives have also been a subject of interest. A 2'-nitroflavone (B1207882) derivative demonstrated potent antiproliferative effects against several human and murine tumor cell lines while showing a lack of effect against non-tumor cells. hebmu.edu.cn Similarly, thiopyrano[2,3-d]thiazole derivatives have shown toxicity towards various tumor cell lines, including leukemia, glioblastoma, and breast adenocarcinoma. researchgate.netmdpi.com

The table below presents the in vitro cytotoxicity of selected nitroimidazole compounds.

| Compound | Cell Line | LC50 (µM) |

|---|---|---|

| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | 19.8 |

| N-ethyl-nitroimidazole | A549 (Lung Carcinoma) | 31.5 |

| N-propyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | 16.7 |

| N-butyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | 17.4 |

Mechanisms of Action in Cellular Systems

Understanding the mechanism of action is critical for drug development. Studies on nitroaromatic compounds and their derivatives have elucidated several ways they exert their biological effects.

Antimicrobial Mechanisms: A widely accepted mechanism for nitroaromatic antibiotics like metronidazole (B1676534) is that they act as prodrugs. nih.gov Inside the microbial cell, the nitro group undergoes enzymatic reduction. encyclopedia.pub This process generates reactive and toxic intermediates, such as nitroso and superoxide (B77818) species, which can covalently bind to and damage cellular macromolecules like DNA, leading to cell death. nih.govencyclopedia.pub For some antifungal agents, the mechanism involves the inhibition of key enzymes necessary for fungal cell membrane integrity, such as 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis. encyclopedia.pub Other general antibacterial mechanisms that derivatives could employ include the inhibition of cell wall synthesis, protein synthesis (by targeting ribosomal subunits), membrane function, or essential metabolic pathways like folic acid synthesis. openstax.org

Antitumor Mechanisms: The mechanisms behind the antitumor activity of related derivatives are often multifactorial. For some thiopyrano[2,3-d]thiazole derivatives, the combination of the compound with other agents like trastuzumab was found to enhance apoptosis (programmed cell death) in cancer cells. mdpi.com This was associated with the disruption of the mitochondrial membrane potential and an increase in p53 protein levels, which is a key tumor suppressor. mdpi.com Other proposed mechanisms for antitumor compounds include:

Induction of Reactive Oxygen Species (ROS): Some agents increase the levels of ROS within cancer cells, leading to oxidative stress and triggering cell death pathways. nih.gov

Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases (e.g., G2/M or S-phase), preventing cancer cell proliferation. nih.govnih.gov

Inhibition of Key Enzymes: Targeting enzymes crucial for tumor growth, such as carbonic anhydrases which are overexpressed in many tumors, is another strategy. nih.gov

Inhibition of Microtubule Polymerization: Some compounds can interfere with the formation of microtubules, which are essential for cell division, thereby halting mitosis. nih.gov

Enzyme Inhibition Studies and Molecular Target Interactions

The therapeutic potential of novel chemical entities is often rooted in their ability to selectively interact with and modulate the activity of specific biological targets, such as enzymes. Derivatives of this compound have been investigated for their inhibitory effects against various enzymes crucial to the life cycle of pathogens, including protozoa, viruses, and bacteria. These studies are fundamental to understanding their mechanism of action and for the rational design of more potent and selective agents.

Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease, relies on the enzyme trans-sialidase (TcTS) for its survival and infectivity. researchgate.net TcTS facilitates the transfer of sialic acid from host cells to the parasite's surface, a process critical for host cell invasion and evasion of the host immune response. researchgate.netmdpi.com Due to its absence in humans, TcTS is a prime target for the development of new anti-Chagas drugs. nih.gov

Research into benzoic acid derivatives has identified compounds with significant trypanocidal activity and inhibitory effects on TcTS. nih.gov While some derivatives show potent activity against the parasite, there isn't always a direct correlation with TcTS inhibition, suggesting multiple mechanisms of action may be at play. researchgate.netnih.gov For instance, certain para-aminobenzoic acid derivatives demonstrated potent trypanocidal effects, yet only some moderately inhibited the TcTS enzyme. nih.gov

Molecular docking studies have revealed that the carboxylate group of benzoic acid derivatives is crucial, as it often interacts with a key arginine triad (B1167595) (residues 35, 245, and 314) in the active site of TcTS. nih.gov One benzoic acid derivative, compound 6 , was found to have an IC₅₀ of 0.54 mM against TcTS. nih.gov Another related compound, a 4-acetylamino-3-hydroxymethylbenzoic acid derivative, showed a Kᵢ value of 300 μM and an IC₅₀ of 0.54 mM. mdpi.com These findings underscore the potential of the benzoic acid scaffold as a starting point for designing effective TcTS inhibitors.

Table 1: Inhibition of Trypanosoma cruzi Trans-sialidase by Benzoic Acid Derivatives

| Compound | Structure | Inhibition Data |

|---|---|---|

| Benzoic acid derivative 6 | Not specified | IC₅₀: 0.54 mM nih.gov |

| 4-acetylamino-3-hydroxymethylbenzoic acid derivative | Not specified | Kᵢ: 300 μM, IC₅₀: 0.54 mM mdpi.com |

| Compound 15 (a benzoate (B1203000) derivative) | Not specified | 47% inhibition nih.gov |

This table is interactive. Click on the headers to sort the data.

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication, processing viral polyproteins to release functional non-structural proteins. embopress.orgresearchgate.net It also plays a role in diminishing the host's immune response, making it a significant target for antiviral drug development. nih.gov The active site of PLpro features a catalytic triad composed of Cys111, His272, and Asp286. researchgate.netaimspress.com

Computational studies have explored the potential of various small molecules to inhibit SARS-CoV-2 PLpro. While direct studies on this compound are not prominent, research on analogous structures like 4-acetamido-3-nitrobenzoic acid (ANBA) has been conducted. nih.gov Molecular docking simulations of ANBA with key SARS-CoV-2 proteins, including the main protease and the spike protein, have been performed to assess binding affinity and interaction patterns. nih.gov

The general strategy for inhibiting PLpro involves identifying compounds that can effectively bind to its active site or allosteric sites. For example, some inhibitors are designed to interact with residues beyond the catalytic triad, such as the BL2 loop, which controls access to the active site. nih.gov Other approaches target the S2 ubiquitin-binding site to modulate the enzyme's deubiquitinating activity. embopress.org While specific inhibitory data for this compound against PLpro is not available, the broader research on nitrobenzoic acid derivatives suggests this chemical class could be explored for potential antiviral applications. nih.gov

Bacterial amino-sugar acetyltransferases are a class of enzymes involved in various cellular processes, including the modification of cell surface components and the biosynthesis of essential metabolites. These enzymes can also contribute to antibiotic resistance by acetylating and inactivating aminoglycoside antibiotics. Therefore, inhibitors of these acetyltransferases could serve as valuable tools to combat bacterial infections and overcome resistance.

While specific studies focusing on the inhibition of bacterial amino-sugar acetyltransferases by this compound or its close derivatives are not extensively documented in the available literature, the general chemical features of this compound—a substituted aromatic ring with carboxylic acid and amino functionalities—are present in various enzyme inhibitors. The exploration of benzoic acid derivatives as inhibitors for bacterial targets remains a viable area for future research, particularly in the context of developing new antibacterial agents.

Structure-Activity Relationship (SAR) and Ligand Design

The systematic investigation of how a molecule's chemical structure relates to its biological activity is known as Structure-Activity Relationship (SAR) analysis. This is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into more effective drug candidates. Computational methods are increasingly integral to this process, accelerating the discovery and design of novel ligands.

A pharmacophore is an abstract representation of the molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to interact with a specific biological target. For derivatives of benzoic acid targeting enzymes like TcTS, SAR and molecular modeling studies have highlighted key pharmacophoric elements. nih.gov

Based on docking studies with TcTS, the crucial features for benzoic acid-based inhibitors include:

A Carboxylic Acid Group: This moiety typically forms strong hydrogen bonds and salt bridges with positively charged residues, such as the arginine triad in the TcTS active site. nih.gov

An Aromatic Ring: This serves as a central scaffold and can engage in hydrophobic or pi-stacking interactions with residues in the binding pocket. nih.gov

Substituents on the Ring: Groups like amino (-NH₂) and hydroxyl (-OH) can act as additional hydrogen bond donors or acceptors, enhancing binding affinity and specificity. nih.gov